molecular formula C8H8F3NS B1358103 4-Methylthio-3-(trifluoromethyl)aniline CAS No. 63094-56-4

4-Methylthio-3-(trifluoromethyl)aniline

Cat. No. B1358103
CAS RN: 63094-56-4
M. Wt: 207.22 g/mol
InChI Key: MBBRGNWOSWJCGG-UHFFFAOYSA-N
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Description

4-Methylthio-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3NS and a molecular weight of 207.22 . It is also known by its IUPAC name, 4-(methylsulfanyl)-3-(trifluoromethyl)aniline . The compound is used for research purposes .


Synthesis Analysis

The synthesis of 4-Methylthio-3-(trifluoromethyl)aniline involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products . This process involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .


Molecular Structure Analysis

The molecular structure of 4-Methylthio-3-(trifluoromethyl)aniline can be represented by the InChI code 1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 . The SMILES string for this compound is CSC1=C(C=C(C=C1)N)C(F)(F)F .

Scientific Research Applications

Vibrational Analysis and Material Applications

4-Methylthio-3-(trifluoromethyl)aniline and its derivatives have been studied for their potential in Non-Linear Optical (NLO) materials. A study conducted by Revathi et al. (2017) focused on the vibrational analysis of similar molecules, which is crucial for their application in NLO materials. The study highlights the effects of substituents on the vibrational spectra and includes analysis of hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential.

Applications in Organic Synthesis

The compound finds use in the synthesis of various organic compounds. For instance, Marull & Schlosser (2003) describe the acid-catalyzed cyclization-condensation between anilines and trifluoroacetoacetate, leading to the synthesis of 4-bromo-2-(trifluoromethyl)quinolines. These compounds are valuable in organic chemistry for further reactions and syntheses.

Liquid Crystal Research

A study by Miyajima et al. (1995) investigated derivatives of 4-Methylthio-3-(trifluoromethyl)aniline for their potential in liquid crystal applications. They synthesized new derivatives exhibiting stable smectic B and A phases, useful in the development of liquid crystal displays and related technologies.

Catalysis

The compound has been used in catalysis research. Rao et al. (2014) explored its use in a palladium(II) complex as an efficient catalyst for Suzuki-Miyaura C-C coupling, a key reaction in organic synthesis.

Electronic and Molecular Properties Analysis

Studies such as the one by Saravanan et al. (2014) have focused on the electronic and molecular properties of 4-Methylthio-3-(trifluoromethyl)aniline derivatives, providing insights into their potential electronic applications.

properties

IUPAC Name

4-methylsulfanyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRGNWOSWJCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619818
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-3-(trifluoromethyl)aniline

CAS RN

63094-56-4
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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